molecular formula C8H6BF4NO3 B2763378 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid CAS No. 2377610-93-8

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

Cat. No. B2763378
CAS RN: 2377610-93-8
M. Wt: 250.94
InChI Key: CBALCADDVWOFRO-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a chemical compound with the CAS Number: 2377610-93-8 . It has a molecular weight of 250.95 . The IUPAC name for this compound is (2-fluoro-3-(2,2,2-trifluoroacetamido)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It has a molecular weight of 250.94 . The compound is soluble in water, methanol, and acetonitrile.

Scientific Research Applications

Catalytic Processes and Synthesis

  • Palladium-Catalyzed Cross-Coupling : A study demonstrated the utility of palladium-catalyzed cross-coupling reactions involving aryl trifluoroacetates with organoboron compounds, providing a pathway to synthesize trifluoromethyl ketones. This catalytic process, developed through fundamental studies on oxidative addition and reductive elimination, highlights the application of phenylboronic acids in forming valuable trifluoromethylated compounds under mild conditions (Kakino, Shimizu, & Yamamoto, 2001).

  • Photoredox Catalysis for Fluoromethylation : Research into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds emphasizes the importance of designing effective reaction systems. The study underlines the role of phenylboronic acids in facilitating the generation of fluoromethyl radicals, crucial for radical fluoromethylation reactions, thereby expanding the toolbox for synthesizing organofluorine compounds (Koike & Akita, 2016).

Organofluorine Chemistry

  • Synthesis of Trifluoromethylated Arenes : A pivotal study on the isolation and characterization of copper(III) trifluoromethyl complexes provides insights into the trifluoromethylation of arylboronic acids. This work showcases the synthesis of trifluoromethylated arenes under mild conditions, demonstrating the utility of organoboron compounds in organofluorine chemistry and their application in synthesizing compounds with significant biological and pharmaceutical potential (Zhang & Bie, 2016).

  • Fluoropolymers for Fuel Cell Membranes : The development of functional fluoropolymers, utilizing organoboron compounds, for membranes in fuel cell applications represents a significant application in materials science. This research details the synthesis routes for fluoropolymers, highlighting the role of phenylboronic acids in achieving high-performance materials for sustainable energy technologies (Souzy & Améduri, 2005).

Analytical Applications

  • Sensing and Detection : Studies on the use of organoboron compounds in sensing applications, particularly for the detection of anions such as fluoride, demonstrate the versatility of phenylboronic acids. The research underscores the potential of these compounds in developing sensitive and selective detection methods for environmental and biological analyses (Yuchi et al., 1999).

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If swallowed, it is advised to call a poison center or doctor/physician .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid . For instance, boronic acids are known to be sensitive to pH changes, which can affect their reactivity and stability.

properties

IUPAC Name

[2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALCADDVWOFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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